molecular formula C12H8BrN5O3 B11691915 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11691915
M. Wt: 350.13 g/mol
InChI Key: CDOLKDAKTMQHHV-UHFFFAOYSA-N
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Description

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-methyl-1,2,5-oxadiazole-3-carbohydrazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux conditions for several hours to yield the desired product .

Chemical Reactions Analysis

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, which can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can be compared with other indole derivatives such as:

The uniqueness of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H8BrN5O3

Molecular Weight

350.13 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-methyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H8BrN5O3/c1-5-9(18-21-17-5)12(20)16-15-10-7-4-6(13)2-3-8(7)14-11(10)19/h2-4,14,19H,1H3

InChI Key

CDOLKDAKTMQHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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